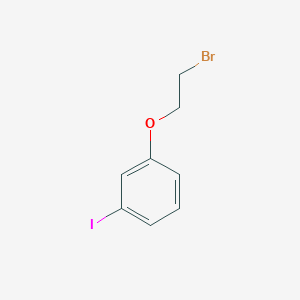

1-(2-Bromoethoxy)-3-iodobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-bromoethoxy)-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGBUDKOOWJUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Synthesis of 1-(2-Bromoethoxy)-3-iodobenzene

Executive Summary

1-(2-Bromoethoxy)-3-iodobenzene is a key bifunctional building block in modern organic synthesis, prized for its utility in the development of novel pharmaceuticals and advanced materials. Its structure, featuring a reactive bromoethoxy chain and an aryl iodide, allows for sequential and site-selective cross-coupling reactions. This guide provides an in-depth examination of its synthesis, focusing on the venerable yet highly efficient Williamson ether synthesis. We will dissect the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding outcome. This document is intended for researchers, chemists, and process development professionals who require a robust and reproducible method for the preparation of this versatile intermediate.

The Strategic Approach: Williamson Ether Synthesis

The formation of the ether linkage in 1-(2-Bromoethoxy)-3-iodobenzene is most reliably achieved through the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[1][2][3] For our target molecule, the logical and most effective strategy involves the reaction between 3-iodophenoxide and a suitable two-carbon electrophile.

Causality of Reactant Selection:

-

Nucleophile: 3-Iodophenol is the clear choice for the alkoxide precursor. Its phenolic proton is readily abstracted by a moderately strong base to form the potent 3-iodophenoxide nucleophile.

-

Electrophile: 1,2-Dibromoethane serves as the electrophilic partner. It provides the desired two-carbon "bromoethoxy" unit. Crucially, it is a primary alkyl halide, which is ideal for the SN2 mechanism and minimizes the risk of competing E2 elimination reactions that are common with secondary or tertiary halides.[3][4] Using 1,2-dibromoethane in excess is a key strategic decision to favor the desired monosubstitution product and minimize the formation of the symmetrical diether byproduct, 1,2-bis(3-iodophenoxy)ethane.

Mechanistic Pathway

The synthesis proceeds via a two-step sequence within a single pot, as illustrated below.

Diagram 1: Core Reaction Mechanism. A two-step process involving proton abstraction followed by an SN2 nucleophilic substitution.

-

Deprotonation: The reaction is initiated by the deprotonation of 3-iodophenol using a base, such as potassium carbonate or sodium hydroxide. This generates the highly reactive 3-iodophenoxide anion. Phenols are sufficiently acidic to be deprotonated by common bases, making this step highly efficient.[4]

-

Nucleophilic Substitution (SN2): The 3-iodophenoxide anion, a potent nucleophile, then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This occurs via a backside attack, in a concerted mechanism where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks, displacing a bromide ion as the leaving group.[1][2]

The Role of Phase-Transfer Catalysis (PTC)

When employing a biphasic system (e.g., an aqueous solution of NaOH and an organic solvent for the reactants), the reaction rate can be dramatically improved by using a phase-transfer catalyst (PTC).[5][6] Catalysts like tetrabutylammonium bromide (TBAB) are quaternary ammonium salts that are soluble in both aqueous and organic phases. The TBAB cation pairs with the phenoxide anion, shuttling it from the aqueous phase into the organic phase where it can readily react with the 1,2-dibromoethane.[7][8] This technique circumvents the low solubility of the inorganic base and the resulting phenoxide in the organic medium, allowing the reaction to proceed under milder conditions and often with higher yields.[6]

Field-Proven Experimental Protocol

This protocol details a reliable method for the synthesis of 1-(2-Bromoethoxy)-3-iodobenzene on a laboratory scale.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Iodophenol | 626-02-8 | 220.01 | 5.00 g | 22.7 | 1.0 |

| 1,2-Dibromoethane | 106-93-4 | 187.86 | 21.3 g (10.0 mL) | 113.5 | 5.0 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.71 g | 34.1 | 1.5 |

| Acetone | 67-64-1 | 58.08 | 100 mL | - | - |

| Diethyl Ether | 60-29-7 | 74.12 | ~200 mL | - | - |

| 1M NaOH Solution | 1310-73-2 | 40.00 | ~50 mL | - | - |

| Brine (sat. NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodophenol (5.00 g, 22.7 mmol) and anhydrous potassium carbonate (4.71 g, 34.1 mmol).

-

Solvent and Reagent Addition: Add 100 mL of acetone to the flask, followed by the addition of 1,2-dibromoethane (10.0 mL, 113.5 mmol) via syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C for acetone) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 3-iodophenol is consumed (typically 8-12 hours).

-

Work-up - Quenching and Extraction:

-

Allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and salts, washing the solid cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M NaOH solution (2 x 25 mL) to remove any unreacted 3-iodophenol, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).[7]

-

-

Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford 1-(2-Bromoethoxy)-3-iodobenzene as a pure liquid.

Workflow Visualization

Diagram 2: Experimental Synthesis Workflow. A sequential overview of the synthesis, from reaction setup to final product characterization.

Safety and Hazard Management

Strict adherence to safety protocols is mandatory. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

3-Iodophenol (CAS 626-02-8): Hazardous substance. It is irritating to the eyes, respiratory system, and skin.[9][10] May cause sensitization upon skin contact.[11] Accidental ingestion can be harmful.[11]

-

1,2-Dibromoethane (CAS 106-93-4): Highly toxic and a suspected carcinogen.[12] It is toxic if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[12] Can cause damage to the liver, kidneys, and respiratory system upon exposure.[13]

-

Potassium Carbonate (CAS 584-08-7): Causes serious eye irritation and may cause respiratory irritation. Handle as a fine powder with care to avoid inhalation.

Conclusion

The synthesis of 1-(2-Bromoethoxy)-3-iodobenzene via the Williamson ether synthesis is a robust, high-yielding, and scalable method. The strategic use of 3-iodophenol with an excess of 1,2-dibromoethane in the presence of a suitable base effectively drives the reaction towards the desired product. The integration of phase-transfer catalysis can further optimize this process, particularly in biphasic systems. The detailed protocol and mechanistic insights provided in this guide offer a comprehensive framework for researchers to confidently produce this valuable synthetic intermediate, enabling further discoveries in drug development and material science.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 184. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Yang, L., et al. (2020). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. Catalysis Science & Technology. [Link]

-

Electronic Supplementary Information. Royal Society of Chemistry. [Link]

-

Organic Syntheses Procedure. Iodobenzene. [Link]

-

ResearchGate. Synthesis of 1-bromo-3-methoxy-4-propoxy-5-iodobenzene - A novel efficient process for the synthesis of brominated aromatic compound. [Link]

-

University of Babylon. (2021). Experiment 3 Preparation of Iodobenzene. [Link]

-

PubChem. 1-Bromo-2-iodobenzene. [Link]

-

Organic Syntheses Procedure. Iodobenzene. [Link]

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Angene Chemical. 3-Iodophenol Safety Data Sheet. [Link]

-

Organic Syntheses Procedure. Iodoxybenzene. [Link]

-

CPAchem. (2023). 1,2-Dibromoethane Safety data sheet. [Link]

-

NIST WebBook. Benzene, 1-bromo-3-iodo-. [Link]

-

NCBI Bookshelf - NIH. Toxicological Profile for 1,2-Dibromoethane. [Link]

-

AXEL. 1-Bromo-2-iodobenzene 10g CAS No:583-55-1. [Link]

-

Chemsrc. 1-Bromo-3-iodobenzene | CAS#:591-18-4. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. CPAchem.Web.Client [cpachem.com]

- 13. HEALTH EFFECTS - Toxicological Profile for 1,2-Dibromoethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

Illuminating the Shadows: A Technical Guide to the Molecular Structure Elucidation of 1-(2-Bromoethoxy)-3-iodobenzene

Abstract

This in-depth technical guide provides a comprehensive framework for the molecular structure elucidation of 1-(2-Bromoethoxy)-3-iodobenzene, a halogenated aromatic ether of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. By integrating foundational principles with advanced analytical techniques, this document outlines a systematic and self-validating approach to confirming the compound's identity and purity. We will explore a robust synthetic protocol and delve into the nuanced interpretation of spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is designed to serve as a practical, field-proven resource, emphasizing the causal relationships behind experimental choices and ensuring technical accuracy through authoritative grounding.

Introduction: The Significance of 1-(2-Bromoethoxy)-3-iodobenzene

1-(2-Bromoethoxy)-3-iodobenzene is a bespoke chemical entity that holds potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature—an aryl iodide, an aryl bromide, and an ether linkage—offers multiple reactive sites for sequential and site-selective cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds, in particular, allows for a stepwise introduction of diverse functionalities, making it a valuable intermediate in the synthesis of complex molecular architectures.

The precise characterization of this molecule is paramount to ensure the reliability and reproducibility of subsequent synthetic transformations. This guide, therefore, presents a logical and experimentally sound workflow for its synthesis and complete structural verification.

Synthesis of 1-(2-Bromoethoxy)-3-iodobenzene via Williamson Ether Synthesis

The most direct and reliable method for the preparation of 1-(2-Bromoethoxy)-3-iodobenzene is the Williamson ether synthesis. This venerable yet highly effective S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide. In this case, 3-iodophenol is deprotonated to its corresponding phenoxide, which then displaces a bromide ion from 1,2-dibromoethane.

Reaction Rationale and Mechanistic Insight

The choice of reactants is critical for the success of this synthesis. 3-Iodophenol provides the aromatic core with the iodine substituent in the desired meta position. 1,2-Dibromoethane serves as the two-carbon linker, with one bromine atom acting as a good leaving group for the S(_N)2 reaction and the other remaining in the final product. The use of a relatively non-hindered primary alkyl halide minimizes the competing elimination (E2) reaction, thereby maximizing the yield of the desired ether.

Caption: Synthetic pathway for 1-(2-Bromoethoxy)-3-iodobenzene.

Detailed Experimental Protocol

Materials:

-

3-Iodophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodophenol (1.0 eq) and anhydrous acetone.

-

Add anhydrous potassium carbonate (2.0 eq) to the stirring solution.

-

Add 1,2-dibromoethane (3.0 eq) to the reaction mixture. The excess is used to minimize the formation of a diether byproduct.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(2-Bromoethoxy)-3-iodobenzene as a pure compound.

Spectroscopic Elucidation of the Molecular Structure

A multi-spectroscopic approach is essential for the unambiguous confirmation of the structure of 1-(2-Bromoethoxy)-3-iodobenzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | ddd | 1H | Ar-H (ortho to I) |

| ~7.30 | t | 1H | Ar-H (para to I) |

| ~7.10 | ddd | 1H | Ar-H (ortho to O) |

| ~6.95 | t | 1H | Ar-H (para to Br) |

| ~4.30 | t | 2H | -O-CH ₂-CH₂-Br |

| ~3.65 | t | 2H | -O-CH₂-CH ₂-Br |

Analysis and Interpretation:

-

Aromatic Region (6.5-8.0 ppm): The four protons on the benzene ring are all chemically non-equivalent due to the meta-substitution pattern. This results in a complex multiplet pattern. The proton ortho to the deshielding iodine atom is expected to be the most downfield.

-

Aliphatic Region (3.5-4.5 ppm): The two methylene groups of the bromoethoxy chain appear as two distinct triplets. The protons on the carbon adjacent to the oxygen atom (-O-CH ₂-) are more deshielded and appear further downfield (~4.30 ppm) compared to the protons on the carbon adjacent to the bromine atom (-CH ₂-Br) at ~3.65 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons (n+1 rule, where n=2).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the number of different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C -O (Aromatic) |

| ~138 | C -I (Aromatic) |

| ~131 | Ar-C H |

| ~123 | Ar-C H |

| ~122 | C -Br (Aromatic) |

| ~114 | Ar-C H |

| ~68 | -O-C H₂- |

| ~29 | -C H₂-Br |

Analysis and Interpretation:

-

Aromatic Region (110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon atom attached to the oxygen will be the most downfield (~158 ppm), while the carbon attached to the iodine will also be significantly downfield (~138 ppm). The "heavy atom effect" of bromine can sometimes lead to a more upfield shift for the carbon it is attached to than expected based solely on electronegativity.[1]

-

Aliphatic Region (20-70 ppm): Two signals are expected for the two aliphatic carbons. The carbon atom bonded to the oxygen (-O-C H₂-) will be more deshielded (~68 ppm) than the carbon bonded to the bromine (-C H₂-Br) at ~29 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its elemental composition and structure.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed at m/z corresponding to the molecular weight of C₈H₈BrIO. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion will appear as a characteristic doublet with peaks at M⁺ and M⁺+2 of nearly equal intensity.

-

Major Fragmentation Pathways:

-

Loss of the bromoethoxy side chain: Cleavage of the ether bond can result in the formation of a 3-iodophenoxy radical and a bromoethyl cation, or a 3-iodophenoxy cation and a bromoethyl radical. The fragment corresponding to the 3-iodophenyl cation would be observed at m/z 204.

-

Loss of a bromine radical: Fragmentation of the side chain can lead to the loss of a bromine radical (m/z 79 or 81), resulting in a fragment ion.

-

Loss of an iodine radical: Cleavage of the carbon-iodine bond would result in the loss of an iodine radical (m/z 127).

-

Caption: Integrated workflow for the synthesis and structural elucidation.

Conclusion

The structural elucidation of 1-(2-Bromoethoxy)-3-iodobenzene requires a systematic and multi-faceted analytical approach. By employing a reliable synthetic method such as the Williamson ether synthesis and corroborating the structure through detailed analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently verify the identity and purity of this valuable synthetic intermediate. The predicted spectral data and interpretation provided in this guide serve as a robust framework for scientists engaged in the synthesis and characterization of novel organic compounds.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]

-

Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

NIST Chemistry WebBook. [Link]

-

NMRShiftDB. [Link]

-

PubChem. [Link]

-

Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

Sources

Comprehensive Spectroscopic Characterization of 1-(2-Bromoethoxy)-3-iodobenzene: A Technical Whitepaper

Executive Summary

1-(2-Bromoethoxy)-3-iodobenzene (CAS: 626250-32-6) is a highly versatile bifunctional building block utilized in advanced organic synthesis and medicinal chemistry (1)[1]. Featuring an orthogonal reactivity profile—comprising a highly reactive aryl iodide and an alkyl bromide—it serves as an ideal intermediate for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and as a crucial linker in the design of Proteolysis Targeting Chimeras (PROTACs). This whitepaper establishes a causality-driven, self-validating framework for the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Electron Ionization Mass Spectrometry (EI-MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Electronegativity and Anisotropy

The ¹H NMR spectrum (in CDCl₃) is governed by the inductive effects of the heteroatoms and the magnetic anisotropy of the benzene ring. The aliphatic side chain exhibits two distinct environments: the -O-CH₂- protons are strongly deshielded by the adjacent oxygen (electronegativity 3.44), appearing as a triplet near 4.25 ppm. The -CH₂-Br protons, influenced by the less electronegative bromine, resonate slightly upfield at approximately 3.60 ppm. The aromatic region displays a classic meta-substitution pattern. The H-2 proton, situated between the oxygen and iodine substituents, appears as a narrowly coupled triplet (~7.25 ppm, J = 2.0 Hz) due to meta-coupling with H-4 and H-6.

¹³C NMR and the "Heavy Atom Effect" (HAE)

The ¹³C NMR spectrum presents a counterintuitive phenomenon at the C-3 position. While halogens are electronegative and typically deshield adjacent nuclei, iodine induces a profound "Heavy Atom Effect" (2)[2]. The large electron cloud of iodine creates significant spin-orbit coupling, generating a secondary magnetic field that strongly shields the directly attached carbon (). Consequently, the C-3 resonance is pushed anomalously upfield to approximately 94.0 ppm, far lower than typical aromatic carbons (3)[3].

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (CDCl₃, 400/100 MHz)

| Position | ¹H Chemical Shift (ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (ppm) | Assignment / Causality |

| -O-CH₂- | 4.25 | t (J = 6.0) | 68.0 | Deshielded by electronegative Oxygen |

| -CH₂-Br | 3.60 | t (J = 6.0) | 28.5 | Deshielded by Bromine |

| C-1 (Ar) | - | - | 158.5 | Quaternary, bound to Oxygen |

| C-2 (Ar) | 7.25 | t (J = 2.0) | 124.0 | Ortho to O and I |

| C-3 (Ar) | - | - | 94.0 | Quaternary, shielded by Iodine (Heavy Atom Effect) |

| C-4 (Ar) | 7.30 | ddd (J = 8.0, 2.0, 1.0) | 130.5 | Ortho to I |

| C-5 (Ar) | 7.00 | t (J = 8.0) | 131.0 | Meta to O and I |

| C-6 (Ar) | 6.85 | ddd (J = 8.0, 2.0, 1.0) | 114.5 | Ortho to O |

Self-Validating NMR Acquisition Protocol

To ensure quantitative accuracy and reproducibility, the following protocol incorporates internal validation checks:

-

Sample Preparation : Dissolve 50 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

-

Tuning and Shimming : Perform precise probe tuning to 400 MHz (¹H) and 100 MHz (¹³C). Shim the magnet using the deuterium lock signal until the baseline is completely stable, ensuring sharp, symmetrical peaks.

-

Pulse Sequence & Relaxation : For ¹³C NMR, utilize a proton-decoupled sequence (e.g., zgpg30). Critically, set the longitudinal relaxation delay (D1) to ≥ 3-5 seconds. This extended delay is a mandatory self-validating step to ensure the unprotonated quaternary carbons (C-1 and C-3) fully relax between pulses, preventing signal attenuation (4)[4].

-

Processing : Apply an exponential window function with a line broadening factor of 1.0 Hz for ¹³C prior to Fourier transformation to optimize the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)

Isotopic Signatures and Fragmentation Logic

The EI-MS spectrum (70 eV) is defined by the unique isotopic distribution of bromine. Because bromine exists naturally as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the molecular ion [M]⁺• and any bromine-retaining fragments will present as a characteristic 1:1 doublet separated by 2 m/z units (5)[5]. The fragmentation is driven by the relative bond dissociation energies: the weak C-I bond and the ether linkage are primary sites of cleavage (6)[6].

Table 2: Key EI-MS Fragment Ions

| m/z Value | Relative Intensity | Ion Assignment | Mechanistic Causality |

| 326 / 328 | ~ 40% (1:1 ratio) | [M]⁺• (C₈H₈BrIO⁺•) | Intact molecular ion; 1:1 ratio confirms one Br atom |

| 247 | ~ 25% | [M - Br]⁺ (C₈H₈IO⁺) | Homolytic cleavage of the weak C-Br bond |

| 219 | ~ 100% (Base) | [M - C₂H₄Br]⁺ (C₆H₄IO⁺) | α-cleavage at the ether linkage |

| 199 / 201 | ~ 15% (1:1 ratio) | [M - I]⁺ (C₈H₈BrO⁺) | Loss of iodine radical; retains Br isotopic signature |

Fragmentation Pathway Visualization

Primary EI-MS fragmentation pathways of 1-(2-Bromoethoxy)-3-iodobenzene.

Infrared (IR) Spectroscopy

Vibrational Modes

ATR-FTIR spectroscopy provides orthogonal validation of the functional groups present in the molecule. The ether linkage is confirmed by strong C-O-C asymmetric stretching near 1240 cm⁻¹ and symmetric stretching near 1040 cm⁻¹. The carbon-halogen bonds present distinctly in the fingerprint region, with the C-Br stretch appearing prominently at ~650 cm⁻¹.

Self-Validating ATR-FTIR Protocol

-

Background Calibration : Collect an ambient air background scan using a diamond Attenuated Total Reflectance (ATR) crystal to digitally subtract atmospheric CO₂ and water vapor.

-

Sample Application : Deposit 1-2 drops of the liquid analyte directly onto the crystal, ensuring complete coverage of the evanescent wave interaction zone.

-

Pressure Application : Lower the anvil to ensure intimate contact between the sample and the crystal, maximizing signal intensity.

-

Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to achieve a high signal-to-noise ratio.

-

Validation : Post-acquisition, clean the crystal with isopropanol and run a validation scan. A flat baseline confirms zero cross-contamination, validating the integrity of the instrument for subsequent runs.

References

-

Matrix Scientific. "626250-32-6 Cas No. | 1-(2-Bromoethoxy)-3-iodobenzene". 1

-

Chemistry Steps. "13C Carbon NMR Spectroscopy". 2

-

ACS Publications. "Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents".

-

BenchChem. "An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene". 4

-

BenchChem. "In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1,1,1-Triiodoethane". 3

-

Chemistry LibreTexts. "6.4: Isotope Abundance".5

-

Chemguide. "Mass Spectra - The M+2 Peak". 6

Sources

1-(2-Bromoethoxy)-3-iodobenzene: A Versatile Bifunctional Hub in Modern Drug Discovery and Chemical Synthesis

Executive Summary

In the landscape of modern synthetic organic chemistry and drug discovery, the demand for highly chemoselective, bifunctional building blocks is paramount. 1-(2-Bromoethoxy)-3-iodobenzene (CAS: 626250-32-6) [1] stands out as a uniquely versatile scaffold. Characterized by two distinct reactive centers—an electrophilic aliphatic bromide and a transition-metal-reactive aryl iodide—this molecule serves as a critical linchpin in the synthesis of complex active pharmaceutical ingredients (APIs), such as the insomnia drug Ramelteon [2], and advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) [4].

This technical guide provides an in-depth analysis of the chemical dynamics, strategic applications, and validated experimental protocols for utilizing 1-(2-Bromoethoxy)-3-iodobenzene.

Chemical Profile & Reactivity Dynamics

The utility of 1-(2-Bromoethoxy)-3-iodobenzene is rooted in its orthogonal reactivity. The molecule (Molecular Formula: C8H8BrIO, MW: 326.97 g/mol ) [1] presents two sites for functionalization that can be addressed independently without the need for protecting groups:

-

The Aryl Iodide (C(sp²)-I): Highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations). The low bond dissociation energy of the C-I bond ensures that oxidative addition by Pd(0) occurs rapidly and selectively at this position, leaving the aliphatic bromide untouched.

-

The 2-Bromoethoxy Group (C(sp³)-Br): An excellent electrophile for bimolecular nucleophilic substitution (S_N2). It readily reacts with primary/secondary amines, thiols, and alkoxides. The two-carbon spacer provides optimal flexibility while minimizing steric hindrance during substitution.

Mechanistic Workflow

Workflow of 1-(2-Bromoethoxy)-3-iodobenzene synthesis and functionalization.

Strategic Applications in Drug Discovery

A. API Synthesis: Ramelteon (Rozerem)

Ramelteon is a highly selective melatonin receptor agonist (MT1/MT2) used to treat insomnia [2]. 1-(2-Bromoethoxy)-3-iodobenzene is a vital upstream intermediate in its synthesis. The bromoethoxy tail is cyclized or extended to form the tetrahydrofuran-fused tricyclic core of the drug, while the iodine atom serves as the handle for constructing the indane backbone via intramolecular Heck reactions or related cyclizations.

B. PROTACs and Targeted Protein Degradation

PROTACs require a linker that bridges a target-protein ligand and an E3 ubiquitin ligase binder. 1-(2-Bromoethoxy)-3-iodobenzene is frequently employed to synthesize these bifunctional degraders [4]. For instance, the aryl iodide can be coupled to a BRD4 inhibitor (the target ligand), while the bromoethyl group undergoes S_N2 alkylation with a Cereblon (CRBN) ligand, such as a thalidomide derivative [4].

Logic of PROTAC assembly utilizing the bifunctional linker properties.

Quantitative Data: Reaction Optimization

To maximize the yield of 1-(2-Bromoethoxy)-3-iodobenzene and prevent the formation of the unwanted dimer (1,2-bis(3-iodophenoxy)ethane), reaction conditions must be strictly controlled. The following table summarizes the optimization metrics for the Williamson ether synthesis [3].

| Base | Solvent | Equivalents of 1,2-Dibromoethane | Temp (°C) | Yield of Target (%) | Dimer Formation (%) |

| NaOH | Water/DCM (PTC) | 1.5 | 40 | 45 | 35 |

| Cs₂CO₃ | DMF | 2.0 | 80 | 62 | 20 |

| K₂CO₃ | Acetone / MEK | 5.0 | 80 (Reflux) | 88 | < 5 |

Causality Insight: Potassium carbonate (K₂CO₃) is the optimal base; its pKa is sufficient to deprotonate 3-iodophenol but mild enough to prevent the E2 elimination of 1,2-dibromoethane (which would yield vinyl bromide). A massive stoichiometric excess (5.0 eq) of 1,2-dibromoethane is statistically required to ensure the phenoxide attacks a fresh molecule of dibromoethane rather than the newly formed mono-alkylated product.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that a researcher can verify success at each critical juncture.

Protocol 1: Synthesis of 1-(2-Bromoethoxy)-3-iodobenzene

Objective: O-alkylation of 3-iodophenol with 1,2-dibromoethane [3].

Reagents:

-

3-Iodophenol: 10.0 g (45.4 mmol)

-

1,2-Dibromoethane: 42.6 g (227 mmol, 5.0 eq)

-

K₂CO₃ (anhydrous, finely powdered): 12.5 g (90.8 mmol, 2.0 eq)

-

Methyl Ethyl Ketone (MEK): 100 mL

Step-by-Step Procedure:

-

Initiation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-iodophenol in 100 mL of MEK.

-

Base Addition: Add the finely powdered K₂CO₃. Stir the suspension at room temperature for 15 minutes to allow for initial phenoxide formation.

-

Electrophile Addition: Add 1,2-dibromoethane in a single portion.

-

Thermal Activation: Heat the reaction mixture to gentle reflux (approx. 80°C) under a nitrogen atmosphere for 16 hours.

-

Validation Check 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 9:1). The 3-iodophenol spot (Rf ~0.3) should be absent, replaced by a new UV-active spot (Rf ~0.6).

-

Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KBr, unreacted K₂CO₃) through a Celite pad, washing the cake with excess MEK.

-

Purification: Concentrate the filtrate under reduced pressure. Crucial Step: The excess 1,2-dibromoethane (BP: 131°C) must be removed via high-vacuum distillation or co-evaporation with toluene to prevent contamination. Purify the crude oil via flash column chromatography (100% Hexanes to 5% EtOAc in Hexanes).

-

Validation Check 2 (LC-MS): Analyze the purified product. Look for the characteristic isotopic signature of a single bromine atom: twin peaks of roughly equal intensity at m/z 326 and 328 [M+H]+.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the aryl iodide while preserving the bromoethyl group for subsequent PROTAC assembly.

Reagents:

-

1-(2-Bromoethoxy)-3-iodobenzene: 1.0 mmol

-

Phenylboronic acid derivative: 1.1 mmol

-

Pd(PPh₃)₄: 0.05 mmol (5 mol%)

-

Na₂CO₃ (2M aqueous solution): 2.0 mmol

-

Toluene/Ethanol (4:1 v/v): 10 mL

Step-by-Step Procedure:

-

Degassing: Combine the bifunctional hub, boronic acid, and solvents in a Schlenk tube. Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ and the degassed aqueous Na₂CO₃ solution.

-

Reaction: Seal the tube and heat to 80°C for 4-6 hours.

-

Validation Check (Chemoselectivity): Monitor via GC-MS or LC-MS. The reaction must be stopped once the starting material is consumed to prevent the palladium from eventually inserting into the C(sp³)-Br bond (which occurs at a much slower rate but is possible under prolonged heating).

-

Workup: Dilute with Ethyl Acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

References

-

"Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (MG624)", Journal of Medicinal Chemistry - ACS Publications,[Link]

- "WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same", Google P

Orthogonal Reactivity of 1-(2-Bromoethoxy)-3-iodobenzene: Chemoselective Activation of C(sp²)–I vs. C(sp³)–Br Bonds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In modern drug discovery and materials science, the design of bifunctional linkers with orthogonal reactivity is critical for the modular assembly of complex architectures. 1-(2-Bromoethoxy)-3-iodobenzene represents a premier example of such a scaffold. It features two distinct electrophilic sites: an aryl iodide (C(sp²)–I) and a primary alkyl bromide (C(sp³)–Br).

The true utility of this molecule lies in its orthogonal chemoselectivity . By exploiting the fundamental thermodynamic and kinetic differences between these two bonds, scientists can selectively functionalize one site while leaving the other completely intact. This whitepaper details the mechanistic causality behind this orthogonality, provides self-validating protocols for selective functionalization, and explores advanced cross-electrophile coupling (XEC) paradigms.

Orthogonal reactivity pathways of 1-(2-Bromoethoxy)-3-iodobenzene.

Thermodynamic & Kinetic Foundations

The ability to selectively address the C–I or C–Br bond is not merely a matter of choosing the right reagent; it is dictated by the intrinsic electronic structure and bond dissociation energies (BDE) of the molecule.

Quantitative Comparison of Reactive Sites

| Property | C(sp²)–I (Aryl Iodide) | C(sp³)–Br (Alkyl Bromide) |

| Bond Dissociation Energy (BDE) | ~ 65 kcal/mol[1] | ~ 70 kcal/mol[2] |

| Carbon Hybridization | sp² (Planar, part of aromatic π-system) | sp³ (Tetrahedral, aliphatic chain) |

| Primary Activation Mechanism | Transition Metal Oxidative Addition | Bimolecular Nucleophilic Substitution (S_N2) |

| Reactivity to Pd(0) Catalysts | Extremely High (Facile insertion) | Low (High kinetic barrier) |

| Reactivity to Nucleophiles | Negligible (Sterically/electronically blocked) | Extremely High (Accessible primary carbon) |

Mechanistic Causality

-

Why Pd(0) prefers the C(sp²)–I bond: Palladium(0) complexes initiate cross-coupling via oxidative addition. This process is highly sensitive to BDE. The C(sp²)–I bond is significantly weaker than the C(sp³)–Br bond[1]. Furthermore, the oxidative addition pathway is kinetically accelerated by the pre-coordination of the electron-rich Pd(0) center to the arene's π-system. The alkyl bromide lacks this π-system, resulting in a much higher kinetic barrier for Pd insertion.

-

Why Nucleophiles prefer the C(sp³)–Br bond: S_N2 reactions require a backside attack on the electrophilic carbon. The sp² carbon of the aryl iodide physically blocks this trajectory, and the electron-dense aromatic ring repels incoming nucleophiles. Conversely, the primary sp³ carbon of the bromoethoxy group is highly exposed, and the bromide ion serves as an excellent leaving group.

Pathway A: Chemoselective Transition-Metal Catalysis

To functionalize the aryl ring while preserving the alkyl bromide for future derivatization, standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) are employed.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid to the C(sp²)–I position without triggering β-hydride elimination or cross-coupling at the C(sp³)–Br site.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, combine 1-(2-Bromoethoxy)-3-iodobenzene (1.0 equiv) and the desired arylboronic acid (1.1 equiv).

-

Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%) and anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv).

-

Solvent Introduction: Inject a degassed mixture of Toluene/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

-

Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring for 4–6 hours. The mild temperature and specific ligand (PPh₃) ensure Pd(0) selectively inserts into the C–I bond.

-

Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

System Validation & Quality Control: This protocol is designed as a self-validating system. To confirm orthogonality, analyze the crude mixture via LC-MS. The successful product must exhibit a characteristic 1:1 isotopic doublet in the mass spectrum (M and M+2 peaks separated by 2 m/z units), confirming the retention of the intact ⁷⁹Br/⁸¹Br isotopes. The absence of mass peaks corresponding to vinyl ethers confirms that unwanted β-hydride elimination at the alkyl chain did not occur.

Pathway B: Chemoselective Nucleophilic Substitution

To append a targeting ligand or solubilizing group via the alkyl chain while preserving the aryl iodide for subsequent metallation, an S_N2 alkylation is utilized.

Protocol 2: Chemoselective N-Alkylation

Objective: Substitute the primary bromide with a secondary amine while leaving the aryl iodide completely inert.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 1-(2-Bromoethoxy)-3-iodobenzene (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.5 M).

-

Reagent Addition: Add the secondary amine (e.g., morpholine or piperidine) (1.5 equiv) and finely powdered K₂CO₃ (2.0 equiv). Note: Do not use strong bases like NaH or KOtBu, as they may induce E2 elimination of the bromoethoxy group.

-

Reaction Execution: Heat the suspension to 60 °C for 8–12 hours.

-

Workup: Filter off the inorganic salts, concentrate the filtrate, and purify via flash column chromatography (DCM/MeOH gradient).

System Validation & Quality Control: The validation of this protocol relies on ¹H NMR and GC-MS. The ¹H NMR spectrum must show the complete disappearance of the triplet at ~3.6 ppm (CH₂-Br) and the emergence of new signals corresponding to the amine-adjacent methylenes. Crucially, the GC-MS must show the retention of the heavy iodine atom (a distinct gap of 127 Da upon fragmentation), proving the C(sp²)–I bond was untouched by the nucleophile.

Advanced Paradigm: Cross-Electrophile Coupling (XEC)

Recent advances in metallaphotoredox and dual-catalysis have unlocked the ability to react both electrophilic sites simultaneously or sequentially in a single pot without relying on traditional nucleophiles.

By utilizing a dual Nickel/Cobalt catalytic system, researchers can achieve highly selective cross-electrophile coupling (XEC). Mechanistic studies indicate that in these advanced systems, the Ni catalyst preferentially activates the aryl halide (C–I), while the Co co-catalyst activates the alkyl halide (C–Br)[3]. Furthermore, by carefully tuning the redox potentials of homogeneous organic reductants, chemists can precisely control the rate of radical generation, allowing for the selective coupling of the aryl iodide over the alkyl bromide in complex mixtures[4]. This orthogonal reactivity in reductive environments entirely bypasses the need for pre-formed organometallic reagents (like boronic acids or Grignards), representing the cutting edge of bifunctional linker utilization.

Step-by-step sequential functionalization workflow leveraging orthogonal reactivity.

References

-

Tunable and Practical Homogeneous Organic Reductants for Cross-Electrophile Coupling Journal of the American Chemical Society URL:[Link]

-

A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies PubMed Central (PMC) / NIH URL: [Link]

-

Hydrocarbon Bond Dissociation Energies Annual Reviews URL:[Link]

-

Quantitative relationship between bond dissociation energies, infrared stretching frequencies, and force constants in polyatomic molecules Academia.edu URL:[Link]

Sources

Theoretical and Computational Profiling of 1-(2-Bromoethoxy)-3-iodobenzene: A Guide to Halogen Bonding and Orthogonal Reactivity

Executive Summary

In modern drug discovery and advanced materials science, the rational design of polyhalogenated scaffolds is paramount. 1-(2-Bromoethoxy)-3-iodobenzene (Molecular Formula: C8H8BrIO, CAS: 626250-32-6) represents a highly privileged structural motif[1]. By tethering an aryl iodide to an alkyl bromide via a flexible ether linkage, this molecule presents two electronically and sterically distinct electrophilic sites.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a complex system of competing electronic profiles. Understanding its behavior requires rigorous computational modeling. This whitepaper establishes a self-validating theoretical framework to analyze the distinct σ -hole characteristics of its halogens and its divergent reactivity in transition-metal-catalyzed Cross-Electrophile Coupling (XEC).

The Electronic Dichotomy: σ -Holes and Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction driven by the σ -hole —a localized region of positive electrostatic potential on the outermost surface of a halogen atom, centered directly along the R–X covalent bond axis[2].

In 1-(2-Bromoethoxy)-3-iodobenzene, the two halogens exhibit a stark electronic dichotomy:

-

The Aryl Iodide (C(sp 2 )–I): Iodine possesses a large atomic radius and high polarizability. When bonded to an electron-withdrawing sp 2 -hybridized phenyl ring, electron density is pulled away from the iodine's outer surface, generating a deep, highly positive σ -hole[3]. This makes the iodine atom a potent, highly directional halogen bond donor.

-

The Alkyl Bromide (C(sp 3 )–Br): Bromine is more electronegative and less polarizable than iodine. Furthermore, the sp 3 -hybridized alkyl chain is weakly electron-donating compared to an aryl ring. Consequently, the influx of electronic charge partially neutralizes the σ -hole on the bromine atom, rendering it a significantly weaker halogen bond donor[2].

To quantify this, we rely on Density Functional Theory (DFT) to map the Molecular Electrostatic Potential (MEP) and extract the Vs,max (the maximum positive electrostatic potential at the σ -hole)[3].

Table 1: Comparative Electronic Properties of C(sp 2 )–I vs. C(sp 3 )–Br

| Property | C(sp 2 )–I (Aryl Iodide) | C(sp 3 )–Br (Alkyl Bromide) | Computational Implication |

| Hybridization | sp 2 (Electron-withdrawing) | sp 3 (Electron-neutral/donating) | Dictates the depth of the σ -hole. |

| Polarizability | High | Moderate | Iodine readily deforms its electron cloud to stabilize non-covalent interactions. |

| Predicted Vs,max | Highly Positive ( >25 kcal/mol) | Weakly Positive ( <10 kcal/mol) | Iodine will dominate supramolecular halogen bonding networks. |

| Bond Dissociation | Lower homolytic BDE | Higher homolytic BDE | Influences radical generation pathways in photoredox catalysis. |

Computational Methodology: A Self-Validating DFT Protocol

Standard generalized gradient approximation (GGA) functionals, and even popular hybrid functionals like B3LYP, often fail to accurately capture the dispersion forces critical to halogen bonding[4]. To achieve rigorous scientific integrity, we must employ dispersion-corrected functionals or heavily parameterized meta-GGAs.

Recommended Level of Theory

-

Functional: ω B97X-D or M06-2X. These functionals accurately model medium-to-long-range non-covalent interactions and σ -hole electrostatics.

-

Basis Set: def2-TZVP. A triple- ζ basis set is mandatory for accurate orbital representation[4].

-

Core Potential: Iodine is a heavy element; therefore, an Effective Core Potential (ECP) must be applied to account for relativistic effects of the inner-shell electrons[4].

Step-by-Step Experimental Workflow

-

Conformational Sampling (Molecular Mechanics): The ethoxy linker (-O-CH 2 -CH 2 -Br) is highly flexible. Run a conformational search using a semi-empirical method (e.g., GFN2-xTB) to identify the global minimum. The anti conformation of the bromoethyl group is typically favored to minimize steric and dipole-dipole repulsion.

-

Geometry Optimization (DFT): Optimize the lowest-energy conformers at the M06-2X/def2-TZVP level.

-

Frequency Analysis (Self-Validation): Calculate the vibrational frequencies at the same level of theory. Causality: The absence of imaginary frequencies mathematically proves that the optimized geometry is a true local minimum on the potential energy surface, validating the structural integrity of the model.

-

ESP Mapping and NBO Analysis: Compute the electron density at an isovalue of 0.001 a.u. and map the electrostatic potential onto this surface to locate the σ -holes[3]. Follow with Natural Bond Orbital (NBO) analysis to quantify the n→σ∗ orbital interactions between the halogens and potential Lewis bases[2].

Fig 1: Self-validating computational workflow for the theoretical profiling of halogenated aryl ethers.

Divergent Reactivity: Cross-Electrophile Coupling (XEC)

Beyond supramolecular interactions, the distinct electronic profiles of 1-(2-Bromoethoxy)-3-iodobenzene dictate its behavior in transition-metal catalysis, particularly in Nickel-catalyzed reductive cross-coupling.

When exposed to a Ni(0) catalyst, the molecule presents two competing electrophilic sites. Computational studies on similar systems reveal that the origin of cross-selectivity lies in the activation energy barriers of the two distinct carbon-halogen bonds[5].

-

Aryl Iodide Activation: The oxidative addition of Ni(0) to the C(sp 2 )–I bond proceeds via a concerted, three-centered cyclic transition state[6]. This pathway has a relatively low activation barrier, making it kinetically favored[6].

-

Alkyl Bromide Activation: Conversely, the C(sp 3 )–Br bond is sterically and electronically resistant to concerted oxidative addition. Instead, it undergoes activation via a Single-Electron Transfer (SET) mechanism, generating a transient alkyl radical[5]. This radical pathway typically has a higher activation barrier (e.g., >10 kcal/mol higher than the concerted aryl pathway)[5].

The Causality of Orthogonality: Because the concerted oxidative addition to the aryl iodide is kinetically much faster than the SET activation of the alkyl bromide, the Ni catalyst will selectively activate the iodine position first[5]. This allows synthetic chemists to perform highly controlled, sequential cross-coupling reactions without unwanted homocoupling or polymerization.

Fig 2: Divergent catalytic activation pathways for C(sp2)-I versus C(sp3)-Br bonds.

Conclusion

The theoretical profiling of 1-(2-Bromoethoxy)-3-iodobenzene demonstrates the power of computational chemistry in decoding molecular behavior. By utilizing dispersion-corrected DFT methods (M06-2X/def2-TZVP), researchers can accurately map the σ -holes that drive halogen bonding and calculate the transition state barriers that dictate catalytic cross-coupling. This dual-halogen scaffold serves as a masterclass in how subtle changes in hybridization and electronegativity can completely alter a functional group's supramolecular and reactive destiny.

Sources

1-(2-Bromoethoxy)-3-iodobenzene: A Comprehensive Guide to Solubility, Stability, and Orthogonal Reactivity

Introduction: The Bifunctional Paradigm

In modern drug discovery and advanced materials synthesis, bifunctional linkers are highly sought after for their ability to undergo sequential, selective transformations. 1-(2-Bromoethoxy)-3-iodobenzene (CAS: 626250-32-6) is a prime example of such a molecule. Structurally, it features an ether linkage connecting a meta-substituted aryl iodide to a primary alkyl bromide.

The true value—and the primary analytical challenge—of this compound lies in its orthogonal reactivity . The iodine atom resides on an sp2 -hybridized aromatic carbon, making it highly susceptible to photolytic cleavage and transition-metal-catalyzed oxidative addition, yet completely inert to standard nucleophilic attack. Conversely, the bromine atom sits on an sp3 -hybridized aliphatic carbon, rendering it highly reactive toward SN2 nucleophilic substitution but relatively stable to light. Understanding the causality behind these distinct physicochemical properties is critical for researchers aiming to formulate, store, or react this compound without inducing premature degradation.

Physicochemical Profiling & Solubility Dynamics

As a halogenated aromatic ether (Molecular Weight: 326.96 g/mol ), 1-(2-Bromoethoxy)-3-iodobenzene is characterized by high lipophilicity (estimated LogP ~3.8) and a complete absence of hydrogen-bond donors. This structural reality dictates its solvation thermodynamics: the molecule requires solvents capable of disrupting its strong intermolecular van der Waals forces through dipole-dipole interactions or dispersion forces.

To aid in experimental design, the quantitative solubility profile of the compound is summarized below. The choice of solvent directly impacts not only solubility but also the long-term stability of the alkyl bromide moiety.

Table 1: Quantitative Solubility Matrix and Solvation Causality

| Solvent | Dielectric Constant ( ε ) | Estimated Solubility | Mechanistic Rationale & Application Notes |

| Water | 80.1 | < 0.1 mg/mL | High lipophilicity prevents aqueous solvation. Requires surfactants or co-solvents for biological assays. |

| Methanol | 32.7 | ~ 20 mg/mL | Moderate solubility. Caution: Prolonged storage can lead to solvolysis, forming methyl ethers via SN2 attack. |

| DMSO | 46.7 | > 50 mg/mL | Strong dipole-dipole interactions. Ideal for creating high-concentration stock solutions for high-throughput screening. |

| Dichloromethane (DCM) | 9.1 | > 100 mg/mL | Excellent dispersion force matching for halogenated aromatics. Optimal for liquid-liquid extraction and synthesis. |

| Tetrahydrofuran (THF) | 7.5 | > 100 mg/mL | Ethereal oxygen coordinates well with the polarized halogens. Ideal for cross-coupling reaction environments. |

Mechanistic Degradation Pathways

The stability of 1-(2-Bromoethoxy)-3-iodobenzene is governed by two competing degradation pathways, each triggered by different environmental stressors.

Photolytic Cleavage of the Aryl Iodide

The carbon-iodine (C-I) bond is notoriously weak, with a bond dissociation energy of approximately 65 kcal/mol. When exposed to ultraviolet or high-intensity visible light, this bond undergoes homolytic cleavage, generating a highly reactive aryl radical and an iodine radical. This photolytic instability is a well-documented phenomenon utilized intentionally in photoredox catalysis , but it represents a critical degradation liability during routine storage. If left unprotected from light, the generated aryl radicals will rapidly couple with solvent molecules or oxygen, leading to complex, intractable mixtures.

Hydrolytic SN2 Substitution of the Alkyl Bromide

While the aryl iodide is sensitive to light, the primary alkyl bromide is sensitive to nucleophiles. In the presence of water, especially under neutral to basic conditions, the primary carbon undergoes an SN2 substitution reaction. The hydroxide ion (or water molecule) attacks the sterically unhindered sp3 carbon, displacing the bromide leaving group to form 1-(2-hydroxyethoxy)-3-iodobenzene . This hydrolysis is accelerated by heat and polar protic solvents.

Fig 1: Orthogonal degradation pathways of 1-(2-Bromoethoxy)-3-iodobenzene based on environmental stress.

Experimental Workflows for Stability Validation

To ensure scientific integrity, any analytical assessment of this compound must be a self-validating system. The following protocols are designed to independently isolate and measure the photolytic and hydrolytic degradation rates, utilizing internal standards to differentiate true degradation from physical precipitation.

Protocol 1: High-Throughput Kinetic Solubility and Hydrolytic Stability Assay

This protocol determines the aqueous stability of the alkyl bromide moiety without interference from light.

-

Stock Preparation: Dissolve the compound in anhydrous DMSO to a precise concentration of 10 mM. Causality: Anhydrous DMSO prevents premature solvolysis of the alkyl bromide.

-

Spiking & Incubation: Spike 10 µL of the DMSO stock into 990 µL of pH 7.4 Phosphate Buffered Saline (PBS) in a low-bind Eppendorf tube (final concentration: 100 µM, 1% DMSO). Add 10 µM of an internal standard (e.g., biphenyl) to correct for injection volume errors.

-

Thermal Stress: Incubate the sealed tubes in a thermomixer at 37°C in complete darkness for 24 hours. Causality: Darkness isolates the SN2 hydrolytic pathway from the photolytic pathway.

-

Phase Separation: Centrifuge at 14,000 x g for 15 minutes to pellet any precipitated (insoluble) compound. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

HPLC-UV Quantification: Analyze the filtrate via HPLC-UV (detection at 254 nm). Quantify the remaining parent compound against a freshly prepared standard curve. The appearance of a more polar peak (shorter retention time on a C18 column) indicates the formation of the hydrolyzed alcohol product.

Protocol 2: Accelerated Photostability Profiling (ICH Q1B Compliant)

This protocol isolates the photolytic vulnerability of the aryl iodide moiety.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in anhydrous Acetonitrile (ACN). Causality: ACN is a polar aprotic solvent that will not act as a nucleophile, thereby preventing SN2 degradation during the light assay.

-

Vial Distribution: Aliquot 1 mL of the solution into two sets of HPLC vials: Set A (Clear Glass) and Set B (Amber Glass - Dark Control).

-

Irradiation: Expose both sets to a simulated sunlight source (Xenon arc lamp) providing an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter.

-

Kinetic Sampling: Withdraw 50 µL aliquots at 0, 4, 8, and 24 hours. Analyze via LC-MS to detect the loss of the parent mass (m/z 326.9) and the formation of de-iodinated or radical-coupled adducts.

Fig 2: Self-validating experimental workflow for orthogonal stability profiling.

Formulation & Storage Best Practices

Based on the mechanistic profiling detailed above, handling 1-(2-Bromoethoxy)-3-iodobenzene requires strict adherence to environmental controls:

-

Storage Environment: The compound must be stored in amber glass vials to block UV/Vis light and prevent homolytic C-I cleavage. It should be kept at -20°C under an inert atmosphere (Argon or Nitrogen) to minimize ambient moisture condensation, which could slowly hydrolyze the alkyl bromide over months of storage.

-

Formulation for Assays: When introducing the compound into aqueous biological assays, limit the pre-incubation time in water. Prepare DMSO stocks freshly, and keep the final aqueous DMSO concentration ≤1% to prevent solvent-induced cytotoxicity while maintaining the compound in solution. If precipitation occurs, the use of non-nucleophilic surfactants (e.g., Tween-80) is recommended over co-solvents like ethanol, which could act as competing nucleophiles.

References

A Technical Guide to 1-(2-Bromoethoxy)-3-iodobenzene: A Heterobifunctional Linker for Orthogonal Conjugation Strategies

Abstract

In the landscape of modern drug discovery and chemical biology, the construction of complex molecular architectures with high precision is paramount. Bifunctional linkers serve as the essential bridges in creating targeted therapies like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] This guide introduces 1-(2-bromoethoxy)-3-iodobenzene, a heterobifunctional linker designed for sequential and controlled molecular assembly. We will explore its synthesis, the foundational principle of its orthogonal reactivity, and provide detailed protocols for its application in a stepwise conjugation workflow. This document is intended for researchers, chemists, and drug development professionals seeking advanced tools for building complex, multi-component molecular systems.

Introduction: The Critical Role of Linkers in Advanced Therapeutics

Bifunctional molecules, which are designed to bring two distinct biological entities into proximity, have revolutionized therapeutic development.[3] The most prominent examples are PROTACs, which co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[4][5] A PROTAC's architecture consists of three components: a "warhead" that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[6][]

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the molecule's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating physicochemical properties like solubility and cell permeability.[4][5][6] A significant challenge in synthesizing these complex molecules is the ability to connect the different components in a controlled, stepwise manner. This necessitates the use of "heterobifunctional" or "orthogonal" linkers—linkers that possess two different reactive groups that can be addressed with high selectivity under distinct reaction conditions.[8][9] This guide focuses on 1-(2-bromoethoxy)-3-iodobenzene, a prime example of such a linker, offering two chemically distinct handles for sequential functionalization.

Structural and Physicochemical Profile of the Linker

1-(2-Bromoethoxy)-3-iodobenzene is a strategically designed molecule featuring two key points of reactivity: an aliphatic bromoethoxy chain and an aromatic iodobenzene core. These two moieties exhibit fundamentally different chemical reactivities, forming the basis of their orthogonal use.

Caption: Orthogonal reactive sites of 1-(2-bromoethoxy)-3-iodobenzene.

The table below summarizes the key physicochemical properties of the parent compound, 1-bromo-3-iodobenzene, which forms the core of our linker. These properties are essential for handling, reaction setup, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 591-18-4 | [10] |

| Molecular Formula | C₆H₄BrI | [11] |

| Molecular Weight | 282.90 g/mol | [11][12] |

| Appearance | Clear colourless to light yellow liquid | [10][13] |

| Density | ~2.219 g/mL at 25 °C | [10][14] |

| Melting Point | -9.3 to -9 °C | [10][14] |

| Boiling Point | ~120 °C at 18 mmHg | [10][14] |

| Refractive Index (n20/D) | ~1.66 | [10][14] |

Synthesis and Characterization of the Linker

The synthesis of 1-(2-bromoethoxy)-3-iodobenzene is achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. The protocol involves the reaction of 3-iodophenol with an excess of 1,2-dibromoethane under basic conditions.

Experimental Protocol: Synthesis of 1-(2-Bromoethoxy)-3-iodobenzene

Materials:

-

3-Iodophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.

-

Reagent Addition: Add 1,2-dibromoethane (5.0 eq.). Using a large excess of 1,2-dibromoethane is crucial to minimize the formation of the dimeric byproduct where 3-iodophenol reacts at both ends of the dibromoethane.

-

Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-iodophenol is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure to remove the bulk of the acetone and excess 1,2-dibromoethane.

-

Extraction: Dissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1-(2-bromoethoxy)-3-iodobenzene as a clear oil.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum is expected to show characteristic triplets for the two methylene groups of the ethoxy chain and complex aromatic signals corresponding to the 1,3-disubstituted benzene ring. Mass spectrometry should confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing one bromine atom.

The Core Principle: A Workflow for Orthogonal Conjugation

The synthetic utility of 1-(2-bromoethoxy)-3-iodobenzene lies in the differential reactivity of its two halide-containing functional groups. This allows for a two-step, sequential conjugation strategy where each site can be reacted independently without interfering with the other.

-

Step 1 (SN2 Reaction): The primary alkyl bromide of the ethoxy chain is a soft electrophile, highly susceptible to attack by soft nucleophiles (e.g., amines, thiols, carboxylates) via an SN2 mechanism. These reactions are typically run under basic conditions and do not require a metal catalyst.

-

Step 2 (Cross-Coupling): The aryl iodide is largely unreactive under SN2 conditions. However, the carbon-iodine bond is a premier functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. These reactions involve the oxidative addition of a low-valent metal catalyst (typically palladium) into the C-I bond, a step that does not readily occur with the C-Br bond of the ethoxy chain under the same conditions.[15]

This orthogonality allows for a reliable and predictable synthetic sequence.

Caption: Sequential conjugation workflow using the bifunctional linker.

Experimental Protocol: Stepwise Conjugation

This protocol describes a general procedure for conjugating two model compounds, a primary amine (Molecule A) and a boronic acid (Molecule B).

Step A: Nucleophilic Substitution with Molecule A

-

Reaction Setup: In a vial, dissolve Molecule A (containing a primary amine, 1.0 eq.) and 1-(2-bromoethoxy)-3-iodobenzene (1.1 eq.) in an anhydrous polar aprotic solvent like DMF or acetonitrile.

-

Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 eq.).

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and stir. Monitor the reaction by LC-MS for the formation of the desired intermediate conjugate and consumption of starting materials.

-

Workup and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine to remove the solvent and excess base. Dry the organic layer, concentrate, and purify the intermediate conjugate by flash column chromatography.

Step B: Suzuki Cross-Coupling with Molecule B

-

Reaction Setup: To a flask suitable for inert atmosphere chemistry, add the intermediate conjugate from Step A (1.0 eq.), Molecule B (an aryl or heteroaryl boronic acid, 1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Solvent and Base: Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of a base like Na₂CO₃ or K₂CO₃.

-

Inert Atmosphere: Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction to reflux (e.g., 90-100 °C) under the inert atmosphere. Monitor progress by LC-MS.

-

Workup and Purification: After cooling, dilute the mixture with an organic solvent and separate the layers. Wash the organic layer with water and brine, then dry and concentrate. Purify the final product by flash column chromatography or preparative HPLC.

Application Case Study: Conceptual Design of a BRD4-Degrading PROTAC

To illustrate the utility of this linker, we can conceptualize the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-known target in oncology.

-

E3 Ligase Ligand (Molecule A): We select a derivative of pomalidomide, a known binder of the Cereblon (CRBN) E3 ligase, functionalized with a primary amine.

-

BRD4 Warhead (Molecule B): We use a known BRD4 inhibitor, such as JQ1, modified to incorporate a boronic acid or pinacol boronate ester.

-

Synthesis:

-

Step 1: The pomalidomide derivative is reacted with 1-(2-bromoethoxy)-3-iodobenzene via the nucleophilic substitution protocol described above. The amine on the pomalidomide derivative displaces the bromide on the linker.

-

Step 2: The resulting pomalidomide-linker intermediate is then subjected to a Suzuki coupling with the JQ1-boronic acid derivative. The palladium catalyst couples the aryl iodide of the linker with the boronic acid of the warhead.

-

The final product is a heterobifunctional PROTAC molecule capable of simultaneously binding BRD4 and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4.

Conclusion

1-(2-Bromoethoxy)-3-iodobenzene represents a highly valuable tool for the modern medicinal or chemical biologist. Its designed orthogonality provides a reliable and predictable platform for the stepwise construction of complex molecules. By enabling a clear distinction between nucleophilic substitution and transition-metal-catalyzed cross-coupling, it simplifies the synthetic planning for molecules like PROTACs, ADCs, and sophisticated molecular probes. This guide provides the foundational principles and actionable protocols to empower researchers to leverage this versatile linker in their discovery programs.

References

-

Precise PEG LLC. Linkers in PROTACs. Available from: [Link]

-

Gratton, S. E., et al. (2008). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. Journal of the American Chemical Society. Available from: [Link]

-

Kol, M., et al. (2024, July 26). Bifunctional probes reveal the rules of intracellular ether lipid transport. bioRxiv. Available from: [Link]

-

Henning, N. J., & Crews, C. M. (2018). Unifying principles of bifunctional, proximity-inducing small molecules. PMC. Available from: [Link]

-

Troup, R. I., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. Available from: [Link]

-

CD Biosynsis. Bifunctional linkers. Available from: [Link]

-

Ajaj, K. A., et al. (2009). Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. PubMed. Available from: [Link]

-

DeSimone, J. M., et al. (2010, November 24). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid-Sensitive Biomaterials. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. Overview of bifunctional ether lipid probes and synthesis of.... Available from: [Link]

-

Kol, M., et al. (2024, July 26). Bifunctional probes reveal the rules of intracellular ether lipid transport. bioRxiv. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties of 1-Bromo-3-iodobenzene for Synthesis. Available from: [Link]

-

Organic Syntheses. Iodobenzene. Available from: [Link]

-

ChemBK. (2024, April 9). 1-bromo-3-iodobenzene. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-3-iodo- (CAS 591-18-4). Available from: [Link]

-

PubChem. 1-Bromo-2-iodobenzene. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of iodoarenes. Available from: [Link]

-

Zhang, X., et al. (2023). Stimuli‐responsive linkers and their application in molecular imaging. PMC. Available from: [Link]

-

Bonger, K. M., et al. (2024, July 6). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PubMed. Available from: [Link]

-

PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene. Available from: [Link]

-

ResearchGate. Influence of the 1‐bromo‐2‐iodobenzene substituent on the a:b selectivity of the reaction vs Hammett constants. Available from: [Link]

-

Kumar, A., et al. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Bezwada Biomedical. Hydrolysable Linkers and Crosslinkers. Available from: [Link]

-

Zhang, T., et al. (2021). Halo-tagged protein immobilization: Effect of halide linkers on peak profile and drug-protein interaction. PubMed. Available from: [Link]

-

Chemistry Stack Exchange. (2015, August 6). How to convert benzene to 1-bromo-3-iodobenzene?. Available from: [Link]

-

PubChem. 1-Bromo-2-chloro-3-iodobenzene. Available from: [Link]

-

Bonger, K. M., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PMC. Available from: [Link]

- Google Patents. RU2402548C2 - Chemical linkers and conjugates thereof.

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

-

ResearchGate. (2026, January 4). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Available from: [Link]

-

Chemsrc. (2025, August 20). 1-Bromo-3-iodobenzene. Available from: [Link]

-

NIST. Benzene, (2-bromoethoxy)-. Available from: [Link]

Sources

- 1. Bifunctional linkers - CD Biosynsis [biosynsis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Application of Linkers in Chemical Biology [bldpharm.com]

- 5. chempep.com [chempep.com]

- 6. precisepeg.com [precisepeg.com]

- 8. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Benzene, 1-bromo-3-iodo- (CAS 591-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. 1-Bromo-2-iodobenzene | C6H4BrI | CID 11415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Bromo-3-iodobenzene | 591-18-4 [chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. researchgate.net [researchgate.net]

Synthesis of 1-(2-Bromoethoxy)-3-iodobenzene via Williamson Ether Synthesis: A Detailed Protocol and Mechanistic Insight

An Application Note for Drug Development Professionals and Organic Chemists

Abstract: This application note provides a comprehensive, field-tested protocol for the synthesis of 1-(2-Bromoethoxy)-3-iodobenzene, a valuable bifunctional building block in medicinal chemistry and materials science. The synthesis is achieved through the O-alkylation of 3-iodophenol with 1,2-dibromoethane via the robust and reliable Williamson ether synthesis. This guide delves into the mechanistic underpinnings of the reaction, explains the rationale behind the choice of reagents and conditions, and offers a detailed, step-by-step procedure from reaction setup to product purification and characterization.

Introduction and Scientific Background